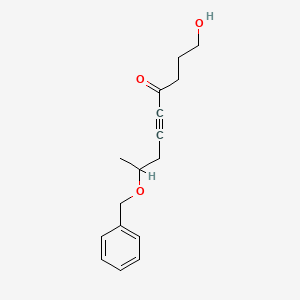
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- is a chemical compound with the molecular formula C16H20O3 It is known for its unique structure, which includes a nonynone backbone with a hydroxy group and a phenylmethoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the alkylation of a nonynone precursor with a phenylmethoxy group under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nonynone backbone can be reduced to form different alkanes or alkenes.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alkanes or alkenes.
Scientific Research Applications
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The hydroxy and phenylmethoxy groups play crucial roles in these interactions, affecting the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-nonyn-4-one: Similar structure but lacks the phenylmethoxy group.
2-Nonyn-4-one: Similar backbone but different functional groups.
Phenylmethoxy derivatives: Compounds with similar phenylmethoxy groups but different backbones.
Uniqueness
5-Nonyn-4-one, 1-hydroxy-8-(phenylmethoxy)- is unique due to its combination of a nonynone backbone with both hydroxy and phenylmethoxy groups
Properties
CAS No. |
616240-02-9 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-hydroxy-8-phenylmethoxynon-5-yn-4-one |
InChI |
InChI=1S/C16H20O3/c1-14(7-5-10-16(18)11-6-12-17)19-13-15-8-3-2-4-9-15/h2-4,8-9,14,17H,6-7,11-13H2,1H3 |
InChI Key |
AMGUEFGKCFJLQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#CC(=O)CCCO)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















